(S)-Norreticuline
(S)-Norreticuline
(S)-norreticuline is a norreticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-norreticuline(1+). It is an enantiomer of a (R)-norreticuline.
Brand Name:
Vulcanchem
CAS No.:
4781-58-2
VCID:
VC21111078
InChI:
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1
SMILES:
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Molecular Formula:
C18H21NO4
Molecular Weight:
315.4 g/mol
(S)-Norreticuline
CAS No.: 4781-58-2
Cat. No.: VC21111078
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-norreticuline is a norreticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-norreticuline(1+). It is an enantiomer of a (R)-norreticuline. |
|---|---|
| CAS No. | 4781-58-2 |
| Molecular Formula | C18H21NO4 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
| Standard InChI | InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1 |
| Standard InChI Key | FVEMXQCEJGGXJB-AWEZNQCLSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O |
| SMILES | COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator